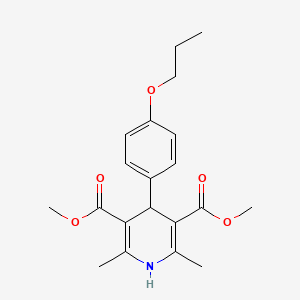

Dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, methyl ester groups at positions 3 and 5, and a 4-propoxyphenyl moiety at position 2.

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-6-11-26-15-9-7-14(8-10-15)18-16(19(22)24-4)12(2)21-13(3)17(18)20(23)25-5/h7-10,18,21H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCFMOXNRDZNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Research:

- Compound I6 has been investigated for its effects on coronary flow and cardiac output. Studies indicate that it enhances coronary flow in isolated rabbit hearts and increases cardiac output while reducing myocardial oxygen consumption .

- It has also been shown to decrease the size of myocardial infarcts in rat models, suggesting a protective effect against ischemic damage .

2. Calcium Channel Blocking Activity:

- This compound exhibits calcium-blocking properties, which are beneficial in managing conditions like hypertension and angina. The antagonistic effects observed in pharmacological assays highlight its potential as an anti-myocardial ischemic agent .

3. Hypoxia Tolerance:

- Animal studies have demonstrated that compound I6 increases tolerance to hypoxia in mice, indicating its potential use in conditions where oxygen supply is compromised . This could have implications for treating various respiratory and cardiac conditions.

Research Case Studies

Synthesis and Derivatives

The synthesis of dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves multi-step chemical reactions that yield various derivatives with potential modifications to enhance pharmacological efficacy. These derivatives can be tailored for specific therapeutic targets within cardiovascular medicine.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,4-dihydropyridines are highly dependent on substituents at the 4-position of the phenyl ring and the ester groups at positions 3 and 3. Below is a detailed comparison:

Structural Variations and Pharmacological Activity

A. Substituents at the 4-Position of the Phenyl Ring

Electron-Withdrawing Groups (EWGs): Nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate): The 2-nitro group (-NO₂) enhances calcium channel blocking activity by increasing the planarity of the DHP ring, which optimizes binding to L-type calcium channels. Nifedipine is widely used as an anti-hypertensive and anti-anginal agent . Mebudipine and Dibudipine: These feature a 3-nitrophenyl group and bulky tert-butyl ester groups. Mebudipine (tert-butyl methyl ester) and dibudipine (di-tert-butyl ester) exhibit enhanced lipophilicity and prolonged duration of action compared to nifedipine .

Such derivatives are less common in clinical use due to reduced potency . Target Compound (4-Propoxyphenyl): The propoxy group (-OCH₂CH₂CH₃) combines moderate electron-donating effects with increased lipophilicity, which may enhance membrane permeability and bioavailability compared to nitro-substituted analogs.

B. Ester Group Modifications

Methyl Esters (Nifedipine) : Methyl esters provide moderate metabolic stability and are associated with rapid onset but short duration of action .

Ethyl/Isopropyl Esters : Ethyl esters (e.g., diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-...) increase lipophilicity and prolong half-life, as seen in compounds like felodipine .

Benzyl Esters: Bis(4-substituted benzyl) esters (e.g., bis(4-methoxybenzyl) derivatives) exhibit specialized applications, such as larvicidal activity against Anopheles arabiensis (72.2% efficacy at 10 ppm) .

Physicochemical Properties

Ring Puckering and Conformational Effects

X-ray crystallography studies reveal that substituents influence the planarity of the DHP ring, which correlates with calcium channel binding affinity. For example:

- Nisoldipine analogs (3-CN, 3-NO₂ substituents) exhibit greater ring planarity and 10-fold higher activity in radioligand binding assays compared to less planar analogs .

Biological Activity

Dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound that belongs to the class of 1,4-dihydropyridines (DHPs), which are widely recognized for their pharmacological properties, particularly as calcium channel blockers. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 346.33 g/mol

- CAS Number : 21829-09-4

The compound features a dihydropyridine core with various substituents that influence its biological activity. The presence of the propoxyphenyl group is particularly noteworthy as it may enhance lipophilicity and receptor binding affinity.

Dihydropyridines primarily function as calcium channel blockers , inhibiting voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition reduces calcium influx, leading to decreased muscle contraction and subsequent vasodilation. The specific mechanism for this compound has not been extensively characterized in literature; however, its structural similarities to known DHPs suggest that it may exhibit comparable effects.

Antihypertensive Effects

DHPs are commonly used as antihypertensive agents. In clinical studies, compounds similar to dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine have shown significant reductions in blood pressure due to their vasodilatory effects. For instance:

- Case Study : A study involving a related DHP demonstrated a reduction in systolic and diastolic blood pressure by approximately 20 mmHg after administration in hypertensive patients .

Antioxidant Properties

Research has indicated that certain DHP derivatives possess antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases.

- Research Findings : A study found that DHP compounds could scavenge free radicals effectively and reduce lipid peroxidation in vitro .

Neuroprotective Effects

Emerging evidence suggests that DHPs may also offer neuroprotective benefits by modulating calcium influx in neurons. This action can be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Case Study : In animal models of neurodegeneration, DHP derivatives were shown to improve cognitive function and reduce neuronal death .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:

Q & A

Basic Research Questions

What synthetic methods are commonly employed for preparing dimethyl 2,6-dimethyl-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its analogs?

The compound is synthesized via the Hantzsch reaction , a one-pot condensation of an aldehyde, β-ketoester, and ammonium acetate in aqueous or solvent-based conditions . Modifications include substituting aldehydes (e.g., 4-propoxyphenylaldehyde) to introduce aryl groups at the 4-position. Multi-step protocols may involve protecting group strategies for regioselective functionalization . Optimization focuses on solvent selection (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst-free conditions to achieve yields >70% .

How is the structural integrity of this compound verified in synthetic chemistry research?

Structural confirmation requires multi-technique validation :

- NMR spectroscopy : and NMR identify proton environments (e.g., dihydropyridine ring protons at δ 4.8–5.2 ppm) and ester carbonyls (δ 165–170 ppm) .

- X-ray crystallography : Resolves non-planar conformations of the dihydropyridine ring and intermolecular interactions (e.g., C–H···O bonds) .

- Mass spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns confirm molecular weight and substituent integrity .

What pharmacological mechanisms are associated with the dihydropyridine core structure?

Dihydropyridines (DHPs) are voltage-gated calcium channel blockers , binding to L-type channels in vascular smooth muscle. The 4-aryl substituent (e.g., 4-propoxyphenyl) enhances lipophilicity and tissue selectivity, while ester groups modulate bioavailability . Activity is sensitive to stereochemistry; for example, the 1,4-dihydropyridine ring’s boat conformation influences receptor binding .

Advanced Research Questions

How can researchers optimize reaction conditions to improve yield in multi-step syntheses of propoxyphenyl-substituted dihydropyridines?

What strategies resolve contradictions between computational modeling and experimental spectroscopic data for this compound?

- Hybrid DFT-NMR analysis : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate conformational models .

- Hirshfeld surface analysis : Maps crystallographic data to identify discrepancies in predicted vs. observed hydrogen bonding .

- Dynamic NMR experiments : Detect ring-flipping or tautomerism in solution that may explain peak splitting .

How do structural modifications at the 4-aryl position influence biological activity?

What advanced crystallographic techniques characterize the non-planar conformation of the dihydropyridine ring?

- Multipole refinement : Maps electron density to quantify deviations from planarity (e.g., dihedral angles >20°) .

- Hirshfeld atom refinement (HAR) : Improves accuracy for hydrogen atom positions in X-ray data .

- Temperature-dependent crystallography : Captures conformational flexibility at low/high temperatures .

How does the electron-withdrawing/donating nature of substituents affect redox behavior?

Electrochemical studies (cyclic voltammetry) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.